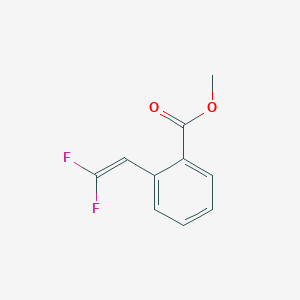

Methyl 2-(2,2-difluoroethenyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

methyl 2-(2,2-difluoroethenyl)benzoate |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h2-6H,1H3 |

InChI Key |

QIIBFCKBZKHZNL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 2,2 Difluoroethenyl Benzoate and Analogous Fluorinated Vinyl Arenes

Strategies for the Construction of 2,2-Difluoroethenyl Units

The introduction of a geminal difluoroalkene unit onto an aromatic ring is a key challenge in the synthesis of compounds like methyl 2-(2,2-difluoroethenyl)benzoate. Several powerful methodologies have been developed to achieve this transformation, broadly categorized into olefination reactions, transition-metal catalyzed approaches, and other fluoroalkylation or fluoro-olefination reactions. nih.gov

Olefination Reactions for Geminal Difluoroalkenes (e.g., Wittig-type, Julia-Kocienski-type)

Olefination reactions are a cornerstone for the formation of carbon-carbon double bonds, and several have been adapted for the synthesis of gem-difluoroalkenes.

The Wittig reaction , a widely used method for alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgwikipedia.orglibretexts.org For the synthesis of gem-difluoroalkenes, a corresponding difluoromethylphosphonium ylide is required. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgpitt.edu The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Julia-Kocienski olefination is another powerful tool for the synthesis of alkenes, particularly for those that are challenging to prepare via other methods. nih.govresearchgate.netwikipedia.org This reaction involves the coupling of a sulfone with a carbonyl compound. researchgate.net In the context of gem-difluoroalkene synthesis, a difluoromethylsulfone derivative is employed. nih.gov The reaction proceeds under mild conditions and often exhibits high (E)-selectivity. researchgate.netwikipedia.org A key advantage of the Julia-Kocienski olefination is its broad substrate scope and functional group tolerance. wikipedia.orgorganicreactions.org The mechanism involves the formation of a β-alkoxy sulfone, which undergoes a Smiles rearrangement and subsequent elimination to yield the alkene. organicreactions.orgalfa-chemistry.com

| Olefination Reaction | Key Reagents | General Features | Stereoselectivity |

|---|---|---|---|

| Wittig-type | Difluoromethylphosphonium ylide, Aldehyde/Ketone | Widely used for alkene synthesis. organic-chemistry.orgwikipedia.orglibretexts.org | Depends on ylide stability; stabilized ylides favor (E)-alkenes, non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org |

| Julia-Kocienski-type | Difluoromethylsulfone, Aldehyde/Ketone | Broad substrate scope, mild conditions, good functional group tolerance. nih.govwikipedia.orgorganicreactions.org | Generally high (E)-selectivity. researchgate.netwikipedia.org |

Transition-Metal Catalyzed Approaches (e.g., Ni-catalyzed cross-coupling, Pd-catalyzed reactions)

Transition-metal catalysis has emerged as a versatile and efficient strategy for the formation of C-C bonds, including the synthesis of fluorinated vinyl arenes. ineosopen.org Nickel and palladium catalysts are particularly prominent in this area.

Nickel-catalyzed cross-coupling reactions have been successfully employed for the synthesis of gem-difluorovinyl arenes. dtu.dk These reactions often involve the coupling of an aryl electrophile with a difluorovinyl metallic reagent or vice versa. For instance, a nickel-catalyzed cross-electrophile coupling between (hetero)aryl bromides and 2,2-difluorovinyl tosylate has been developed, offering a facile route to incorporate the gem-difluorovinyl moiety. dtu.dk These methods are characterized by mild reaction conditions and good functional group tolerance. dtu.dknih.gov Mechanistic studies suggest the involvement of a Ni(0)/Ni(II) catalytic cycle. dtu.dk

Palladium-catalyzed reactions also play a crucial role in the synthesis of gem-difluoro olefins. nih.gov One approach involves a palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination. nih.gov For example, the reaction of fluorinated diazoalkanes with indole (B1671886) heterocycles, catalyzed by palladium, provides a direct route to 1-aryl-(2,2-difluorovinyl) groups. nih.gov Palladium-catalyzed carbonylative coupling reactions of (hetero)aryl boronates with bromo-α,α-difluoroesters have also been reported for the synthesis of α,α-difluoro-β-ketoesters, which are precursors to difluoroacylated arenes. dntb.gov.uaresearchgate.net

| Catalyst System | Reaction Type | Key Features | Example Coupling Partners |

|---|---|---|---|

| Nickel-based | Cross-electrophile coupling | Mild conditions, good functional group tolerance. dtu.dknih.gov | (Hetero)aryl bromides and 2,2-difluorovinyl tosylate. dtu.dk |

| Palladium-based | C-H functionalization/β-fluoride elimination | Direct introduction of the 1-aryl-(2,2-difluorovinyl) group. nih.gov | Indole heterocycles and fluorinated diazoalkanes. nih.gov |

| Palladium-based | Carbonylative coupling | Synthesis of α,α-difluoro-β-ketoesters. dntb.gov.uaresearchgate.net | (Hetero)aryl boronates and bromo-α,α-difluoroesters. dntb.gov.uaresearchgate.net |

Fluoroalkylation and Fluoro-Olefination Reactions

Direct fluoroalkylation and fluoro-olefination reactions provide alternative pathways to the 2,2-difluoroethenyl unit. These methods often involve the introduction of a difluoroalkyl group, which is then converted to the desired alkene. The introduction of fluoroalkyl groups can significantly alter the properties of organic molecules, such as increasing lipophilicity and metabolic stability. researchgate.net

Recent advancements in this area include the development of novel reagents and catalytic systems for the efficient and selective introduction of difluoromethyl and difluorovinyl groups into organic molecules.

Functional Group Interconversions for the Benzoate (B1203000) Ester Moiety

The synthesis of this compound also requires the formation of the methyl benzoate moiety. This can be achieved through various esterification protocols or by functionalizing a pre-existing benzoate ester.

Esterification Protocols and Optimization

The most common method for the synthesis of methyl benzoate is the Fischer esterification of benzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. youtube.comyoutube.commasterorganicchemistry.com This is a reversible reaction, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Various catalysts have been developed to improve the efficiency and environmental friendliness of the esterification process. Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay or zirconium-based catalysts, have been shown to be effective for the esterification of substituted benzoic acids. ijstr.orgresearchgate.net These catalysts offer advantages such as ease of separation and reusability. ijstr.org

Ortho-Directed Functionalization Strategies

Ortho-directed functionalization allows for the selective introduction of substituents at the position adjacent to a directing group on an aromatic ring. In the context of this compound, this strategy could be employed to introduce the 2,2-difluoroethenyl group onto a pre-existing methyl benzoate scaffold.

The carboxylate group of benzoic acid can act as a directing group for ortho-C-H functionalization. nih.gov For instance, ruthenium-catalyzed ortho-C-H allylation of benzoic acids has been reported. nih.gov Similarly, palladium-catalyzed ortho-C-H functionalization of benzaldehydes using transient directing groups has been developed for a variety of transformations, including arylation, halogenation, and amidation. nih.govresearchgate.net These strategies could potentially be adapted for the introduction of the difluorovinyl group at the ortho position of a benzoate ester.

Chemo-, Regio-, and Stereoselective Considerations in Synthetic Pathways

The synthesis of complex organic molecules, particularly those with multiple functional groups and stereocenters like fluorinated vinyl arenes, demands precise control over the reaction outcomes. Chemo-, regio-, and stereoselectivity are critical considerations that dictate the efficiency and viability of a synthetic route. The strategic placement of the difluoroethenyl group on the benzoate ring, along with the specific geometry of the vinyl group, requires methodologies that can selectively target the desired chemical transformations.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of compounds like this compound, this is crucial for modifying a specific part of the molecule without affecting other reactive sites, such as the methyl ester.

Regioselectivity is the control over the position at which a chemical bond is made or broken. For instance, in the fluorination of vinyl arenes, controlling the placement of fluorine atoms is paramount. A direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) has been shown to produce (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity. organic-chemistry.org This highlights the ability to selectively substitute one halogen over another and control the position of the incoming fluorine atom.

Stereoselectivity governs the formation of a specific stereoisomer. For vinyl arenes, this typically involves controlling the E/Z configuration of the double bond. Various methods have been developed to achieve high stereoselectivity in the synthesis of fluoroalkenes. The Shapiro fluorination reaction, for example, provides direct access to fluoroalkenes from ketones with good stereoselectivity. organic-chemistry.org Similarly, a highly stereoselective olefination reaction of α-fluoro-β-keto esters has been developed to synthesize α-fluoro-α,β-unsaturated esters. organic-chemistry.org Furthermore, palladium(0)-catalyzed Hiyama cross-coupling reactions of gem-difluoroalkenes have demonstrated diastereoselectivity in forming more complex fluoroalkenes. organic-chemistry.org The development of methods for the chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes also provides a powerful tool for creating structurally diverse and complex fluorinated molecules. rsc.orgresearchgate.net

These selective methodologies are essential for building a library of fluorinated compounds for various applications, ensuring that the desired isomer is produced efficiently, which minimizes waste and avoids difficult purification steps. nih.govmdpi.com

| Reaction Type | Reagent/Catalyst | Selectivity Achieved | Product Type | Reference |

|---|---|---|---|---|

| Direct Fluorination | Tetra-n-butylammonium fluoride (TBAF·3H₂O) | High Regioselectivity | (Z)-1-(2-bromo-1-fluorovinyl)benzenes | organic-chemistry.org |

| Shapiro Fluorination | Not specified | Good Stereoselectivity | Fluoroalkenes from ketones | organic-chemistry.org |

| Hiyama Cross-Coupling | Pd(0) catalyst | Diastereoselective | Fluoroalkenes from gem-difluoroalkenes | organic-chemistry.org |

| Fluoroalkyne Annulation | Transition-metal-free | High Chemo-, Regio-, and Stereoselectivity | Fluorinated azacycles | rsc.org |

| Condensation Reaction | (NH₄)₂CO₃ | Excellent E-stereoselectivity | (E)-(2-amino-fluoroalkenyl)pyrimidines | nih.gov |

Sustainable and Catalytic Synthetic Approaches

In modern organic synthesis, there is a strong emphasis on developing sustainable and environmentally benign processes. This involves the use of catalytic methods, which reduce waste by using small amounts of a substance to drive a reaction, and the development of protocols that operate under mild conditions with high atom economy. The synthesis of fluorinated vinyl arenes is increasingly benefiting from such innovations.

Transition-metal catalysis is a cornerstone of modern synthetic chemistry and offers powerful tools for constructing C-F and C-C bonds. researchgate.net

Palladium Catalysis: Palladium complexes are highly effective catalysts for cross-coupling reactions, enabling the rapid and efficient synthesis of a wide variety of ¹⁸F-labeled PET radiotracers from versatile building blocks. researchgate.net

Copper Catalysis: Copper-mediated methods have emerged as a mild and general approach for the fluorination of organoboron compounds, such as aryl and vinyl boronic acids, with K¹⁸F. acs.org This technique is compatible with a wide range of functional groups and is effective for electron-rich, neutral, and deficient substrates. acs.org

Silver Catalysis: The treatment of α,α-difluoro- and α-fluoroarylacetic acids with Selectfluor under Ag(I) catalysis leads to decarboxylative fluorination, providing an operationally simple route to tri- and difluoromethylarenes. nih.gov

Beyond transition metals, other catalytic and sustainable strategies are being explored. The use of solid acid catalysts, such as those based on titanium and zirconium, presents a green alternative to traditional liquid acids like sulfuric acid for esterification reactions, which are relevant to the synthesis of the methyl benzoate moiety. mdpi.com These solid catalysts can be recovered and reused, minimizing waste and environmental pollution. mdpi.com The development of deep eutectic solvents (DESs), which can act as both extractants and catalysts, further highlights the move towards more sustainable industrial processes for producing esters like methyl benzoate. rsc.org

Emerging sustainable methods also include the use of visible light photoredox catalysis, which allows for reactions to proceed under mild conditions. organic-chemistry.org For example, a metal-free, visible-light-induced hydroalkylation of gem-difluoroalkenes provides a practical approach to synthesizing monofluoroalkenes. organic-chemistry.org These catalytic and sustainable approaches not only improve the efficiency and environmental footprint of chemical synthesis but also open up new avenues for creating novel fluorinated molecules. nih.gov

| Catalyst/System | Reaction Type | Sustainable Feature | Reference |

|---|---|---|---|

| Palladium Complexes | Cross-Coupling | High efficiency, catalytic turnover | researchgate.net |

| Copper-Mediated System | Nucleophilic Fluorination of Boronic Acids | Mild conditions, high functional group tolerance | acs.org |

| Ag(I) | Decarboxylative Fluorination | Catalytic, operationally simple | nih.gov |

| Zr/Ti Solid Acid | Esterification | Recoverable and reusable catalyst, avoids liquid acid waste | mdpi.com |

| Visible Light Photoredox | Hydroalkylation of gem-difluoroalkenes | Metal-free, uses light as an energy source, mild conditions | organic-chemistry.org |

| Deep Eutectic Solvents (DESs) | Esterification/Extraction | Acts as both catalyst and solvent, recyclable | rsc.org |

Reaction Chemistry and Mechanistic Investigations of Methyl 2 2,2 Difluoroethenyl Benzoate

Reactivity of the 2,2-Difluoroethenyl Group

The presence of two fluorine atoms on the terminal carbon of the ethenyl group dramatically alters the electronic properties of the double bond. Unlike typical electron-rich alkenes, the gem-difluoroalkene functionality is electron-deficient, making it a substrate for reactions with nucleophiles and an interesting component in radical transformations and cycloadditions. This functionality is also noted as a bioisostere of a carbonyl group, which is relevant in drug design. nih.gov

The carbon-carbon double bond in Methyl 2-(2,2-difluoroethenyl)benzoate is polarized due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This renders the β-carbon (the one bonded to the aromatic ring) electrophilic and susceptible to attack by nucleophiles. This reactivity contrasts sharply with that of non-fluorinated styrenes, which typically undergo electrophilic addition.

Nucleophilic Reactions: While direct nucleophilic addition to the double bond is plausible, a more synthetically useful transformation involves transition metal-catalyzed cross-coupling reactions. In these reactions, the entire benzoate (B1203000) group can act as a leaving group. For instance, related 2,2-difluorovinyl benzoates serve as versatile building blocks in nickel-catalyzed cross-coupling reactions. nih.gov These protocols allow for the coupling of various nucleophiles, such as arylboronic acids, aryl Grignard reagents, and alkylzinc bromides, demonstrating the high reactivity of the vinyl system towards nucleophilic partners. nih.gov The reaction is believed to proceed via an intermediate vinylnickel(II) benzoate complex that readily undergoes transmetalation with the organometallic nucleophile. nih.gov

Electrophilic Additions: Electrophilic addition to the 2,2-difluoroethenyl group is generally disfavored. The strong deactivating effect of the fluorine atoms and the adjacent ester-substituted phenyl ring would significantly destabilize any potential carbocation intermediate that would form upon addition of an electrophile.

Table 1: Representative Ni-Catalyzed Cross-Coupling Reactions of 2,2-Difluorovinyl Benzoates with Nucleophiles Data synthesized from studies on related difluorovinyl benzoates. nih.gov

| Nucleophile | Catalyst System | Product Type | Reported Yield (%) |

|---|---|---|---|

| Arylboronic Acid | Ni(COD)₂ / dppf | gem-Difluoroenol Ether | High |

| Arylmagnesium Bromide | Ni(COD)₂ / PPh₃ | gem-Difluoroalkene | 45 |

| Alkylzinc Bromide | Ni Catalyst | gem-Difluoroalkene | Not specified |

| Potassium Alkyltrifluoroborate | Ni Catalyst | gem-Difluoroalkene | Not specified |

The electron-deficient nature of the 2,2-difluoroethenyl group makes it a suitable dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. dtu.dkmdpi.com In this context, it would react with electron-rich dienes to form functionalized cyclohexene (B86901) products. While specific Diels-Alder reactions involving this compound are not extensively documented, its reactivity can be inferred from similar electron-poor alkenes. Lewis acid catalysis is often employed in reactions with less reactive dienes to enhance the dienophile's electrophilicity and accelerate the reaction rate. mdpi.com

Beyond [4+2] cycloadditions, fluorinated building blocks are known to participate in other cycloadditions, such as [3+2] cycloadditions with diazo compounds, providing routes to functionalized fluorinated pyrazoline derivatives. researchgate.net

Table 2: Potential Cycloaddition Reactions with Electron-Deficient Dienophiles Based on analogous reactions from the literature. dtu.dkmdpi.com

| Reaction Type | Diene | Dienophile (Analogue) | Expected Product | Typical Conditions |

|---|---|---|---|---|

| Diels-Alder | Cyclopentadiene | 5-Methylidene-hydantoin | Spiro-norbornene hydantoin | Co-heating of reactants |

| Diels-Alder | 2,3-Dimethylbutadiene | 5-Methylidene-thiohydantoin | Spiro-cyclohexene thiohydantoin | Lewis Acid (e.g., ZnI₂) catalysis |

| Diels-Alder | Isoprene | 5-Methylidene-hydantoin | Regioisomeric spiro-cyclohexene hydantoins | Lewis Acid catalysis |

The 2,2-difluoroethenyl group can also participate in radical addition reactions. The addition of a radical to the terminal CH₂ group would generate a secondary radical at the benzylic position, stabilized by both the phenyl ring and the two adjacent fluorine atoms. The influence of fluorine on radical stability is complex; while highly electronegative, fluorine can also stabilize an adjacent radical center through negative hyperconjugation or back-bonding.

Studies on related compounds, such as alkyl 2-bromo-2,2-difluoroacetates, show that difluoroacetyl-substituted radicals can be generated and added to alkenes like vinyl ethers. nih.govresearchgate.net These reactions, often mediated by reagents like sodium dithionite (B78146) (Na₂S₂O₄), provide a pathway to incorporate the difluoroacetyl moiety into various molecules. nih.govresearchgate.net This suggests that the 2,2-difluoroethenyl group in the title compound would be reactive towards radical initiators and could be used to construct more complex fluorinated molecules.

Transformations of the Benzoate Ester Moiety

The methyl benzoate portion of the molecule undergoes reactions characteristic of aromatic esters, including transformations at the ester carbonyl and electrophilic substitution on the aromatic ring.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2,2-difluoroethenyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically more efficient and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, proceeding through a tetrahedral intermediate. youtube.com

Kinetic studies on the hydrolysis of substituted methyl benzoates reveal that the reaction rates are often controlled by steric factors rather than the electronic effects of substituents on the ring. For this compound, the ortho-substituent may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to its para-substituted analogue. High-temperature water, with or without a base like potassium hydroxide, can be used to achieve rapid and quantitative hydrolysis, even for sterically hindered esters.

Table 3: Conditions for the Hydrolysis of Methyl Benzoate Derivatives Examples from related compounds.

| Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2,4-dimethylbenzoate | H₂O | 250 °C, 0.5 h | 28 | |

| Methyl p-chlorobenzoate | H₂O | 250 °C, 0.5 h | 74 | |

| Methyl 2,4,6-trimethylbenzoate | 2% aq. KOH | 200 °C, 0.5 h | 98 | |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O/Methanol (B129727) | Reflux, 4 h | 95 | chemspider.com |

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The reactivity and regioselectivity of this process are dictated by the electronic effects of the two substituents.

Methyl Ester Group (-COOCH₃): This group is a classic example of a deactivating, meta-directing substituent due to its electron-withdrawing resonance and inductive effects. wikipedia.org

2-(2,2-Difluoroethenyl) Group: This group is also deactivating. The vinyl moiety itself can be weakly activating, but the powerful inductive effect of the two fluorine atoms withdraws significant electron density from the ring. The electronic properties of related groups, such as the difluoro(methoxy)methyl (CF₂OCH₃) group, have been shown to be moderately electron-withdrawing. nuph.edu.uaresearchgate.net

The combined effect of these two deactivating groups makes the aromatic ring significantly less reactive towards electrophiles than benzene (B151609). Electrophilic attack will be directed primarily to the positions meta to the stronger deactivating group, the ester. Therefore, substitution is expected to occur at the C4 and C6 positions. Nitration of methyl benzoate, for example, proceeds with nitric and sulfuric acid to yield methyl 3-nitrobenzoate. wikipedia.orgyoutube.com A similar outcome would be expected for the title compound, with the electrophile adding to the positions meta to the ester.

Elucidation of Reaction Mechanisms

The mechanistic intricacies of reactions involving this compound, particularly in the context of nickel-catalyzed cross-coupling reactions, have been a subject of scientific inquiry. Computational and experimental studies have been employed to shed light on the underlying pathways, transition states, and key intermediates that govern the transformation of this fluorinated compound.

Transition State Analysis and Reaction Pathway Mapping

The nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates, a class of compounds that includes this compound, is proposed to proceed through a mechanism initiated by the oxidative addition of the C(vinyl)–O(benzoate) bond to a Ni(0) complex. nih.gov Density Functional Theory (DFT) calculations have been instrumental in mapping the reaction pathway and analyzing the energetics of the transition states involved. nih.gov

The reaction is believed to commence with the regioselective oxidative addition of the 2,2-difluorovinyl benzoate to the Ni(0) catalyst. nih.gov This initial step is a critical, turnover-limiting part of the catalytic cycle. nih.gov DFT calculations suggest that this oxidative addition proceeds with a moderate activation barrier, leading to the formation of a vinylnickel(II) benzoate intermediate. nih.gov

A significant driving force for the reaction is the subsequent ligand exchange of the benzoate with a carbonate base, which is a highly exergonic step. nih.gov This is followed by transmetalation with an organometallic nucleophile, such as an arylboronic acid, which occurs via a six-membered ring transition state. nih.gov The final step of the catalytic cycle is a spontaneous reductive elimination, which regenerates the Ni(0) catalyst and yields the final product. nih.gov

Table 1: Calculated Gibbs Free Energy Profile for a Model Ni-Catalyzed Cross-Coupling Reaction of a 2,2-Difluorovinyl Benzoate nih.gov

| Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Oxidative Addition Transition State | 18.5 |

| 2 | Vinylnickel(II) Benzoate Intermediate | 2.0 |

| 3 | Ligand Exchange with Carbonate | -12.4 |

| 4 | Transmetalation Transition State | -8.0 |

| 5 | Reductive Elimination | -39.2 |

Note: The data presented is for a model system and serves to illustrate the energetic landscape of the reaction pathway.

Role of Intermediates (e.g., Meisenheimer complexes, carbenium ions, radicals)

The primary intermediate identified in the nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates is a vinylnickel(II) benzoate complex . nih.gov This intermediate is formed directly from the oxidative addition of the starting material to the Ni(0) catalyst. nih.gov The presence of this intermediate is supported by DFT calculations, which show it to be a stable species on the reaction coordinate. nih.gov These vinylnickel(II) complexes are poised for further reaction, readily undergoing ligand exchange and subsequent transmetalation. nih.gov

The potential involvement of radical intermediates has also been investigated. nih.gov In nickel catalysis, mechanisms involving single-electron transfer can lead to the formation of radicals. organic-chemistry.org To probe for the presence of radicals in the reaction of 2,2-difluorovinyl benzoates, radical trapping experiments have been conducted. nih.gov The introduction of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) was found to suppress the formation of the product. nih.gov However, this inhibition could also be attributed to the oxidation of the active Ni(0) catalyst by TEMPO, rather than the trapping of a carbon-centered radical intermediate. nih.gov When a different radical trap, BHT (butylated hydroxytoluene), was used, the reaction proceeded effectively, suggesting that a radical pathway may not be the primary mechanism. nih.gov

There is currently no direct evidence to suggest the involvement of Meisenheimer complexes or carbenium ions in the nickel-catalyzed cross-coupling reactions of this compound. The proposed mechanism, supported by DFT calculations, follows a two-electron pathway involving oxidative addition and reductive elimination, which does not necessitate the formation of these types of intermediates. nih.gov The electronic nature of the difluoroethenyl group, with its electron-withdrawing fluorine atoms, would disfavor the formation of a carbenium ion at the vinyl position.

Table 2: Investigating the Role of Radical Intermediates nih.gov

| Radical Trap | Observation | Plausible Interpretation |

| TEMPO | Reaction suppressed | Oxidation of Ni(0) catalyst or trapping of radical intermediate |

| BHT | Effective product formation | Suggests a non-radical primary pathway |

Advanced Spectroscopic and Structural Characterization of Fluorinated Aromatic Esters

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Methyl 2-(2,2-difluoroethenyl)benzoate" in solution. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecule's connectivity, electronic environment, and spatial arrangement can be obtained.

Multidimensional NMR for Complete Structural Assignment (e.g., 2D NMR, NOESY)

While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems. For "this compound," techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the benzene (B151609) ring.

Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are critical for correlating proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. For instance, an HMBC experiment would show correlations from the methyl protons of the ester group to the carbonyl carbon and the quaternary aromatic carbon to which the ester group is attached.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides insights into the spatial proximity of atoms. For "this compound," a NOESY spectrum would be particularly useful in confirming the ortho relationship between the difluoroethenyl and the methyl benzoate (B1203000) groups. NOE correlations would be expected between the vinyl proton and the protons of the methyl ester, as well as with the nearest aromatic proton. The relative configurations of related compounds have been successfully assigned using ¹H–¹H NOESY experiments. acs.org

Fluorine-19 (¹⁹F) NMR for Electronic Environment and Coupling Constant Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atoms. rsc.org For "this compound," the two fluorine atoms are geminal, meaning they are attached to the same carbon atom. Due to their different spatial relationships with the benzene ring and the methyl ester group, they could potentially be diastereotopic and thus magnetically non-equivalent, leading to two distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts of the fluorine atoms are highly sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the methyl benzoate group would influence the electron density around the fluorine nuclei, affecting their chemical shifts. In structurally related compounds like methyl 2-(trifluoromethyl)benzoate, the ¹⁹F NMR spectrum shows a singlet at -59.79 ppm. rsc.org For "this compound," the chemical shifts would be in a different region characteristic of vinyl fluorides.

Furthermore, coupling between the fluorine atoms and the vinyl proton (²JHF) and between the fluorine atoms themselves (²JFF) would provide valuable structural information. Long-range couplings to the aromatic protons (⁴JHF or ⁵JHF) might also be observable. The magnitude of these coupling constants is dependent on the geometry of the molecule.

A hypothetical ¹⁹F NMR data table for "this compound" is presented below, based on typical values for similar structural motifs.

| Fluorine Atom | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| Fa (cis to ring) | -90 to -120 | ddd | ²JFF = 40-80, ²JHF = 10-30, ⁴JHF = 2-5 |

| Fb (trans to ring) | -90 to -120 | ddd | ²JFF = 40-80, ²JHF = 2-15, ⁵JHF = 1-3 |

Dynamic NMR Studies for Conformational Dynamics

Dynamic NMR (DNMR) is a powerful technique for studying the conformational dynamics of molecules, such as restricted rotation around single bonds. nih.gov In "this compound," there is a possibility of restricted rotation around the C-C single bond connecting the difluoroethenyl group to the aromatic ring due to steric hindrance between the vinyl group and the ortho-substituted methyl ester.

By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, particularly for the fluorine and vinyl proton resonances. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into a time-averaged signal at the fast exchange limit.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This would provide quantitative information about the conformational flexibility of the molecule. Studies on other ortho-substituted aromatic compounds have successfully used this technique to determine rotational barriers. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

For "this compound," the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

C=O stretch (ester): A strong band in the IR spectrum, typically in the region of 1720-1740 cm⁻¹.

C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

C=C stretch (aromatic and vinyl): Bands in the region of 1450-1650 cm⁻¹. The vinyl C=C stretch might be distinguishable from the aromatic stretches.

C-F stretch: Strong bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. The presence of two C-F bonds on the same carbon would likely result in symmetric and asymmetric stretching modes.

C-H stretch (aromatic and vinyl): Bands above 3000 cm⁻¹.

C-H bend (aromatic): Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern of the benzene ring.

The following table summarizes the expected key vibrational frequencies for "this compound" based on data from similar compounds. nih.govrsc.orgdocbrown.infouh.edu

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic/Vinyl C-H Stretch | 3000 - 3100 | Medium | Strong |

| Ester C=O Stretch | 1720 - 1740 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Vinyl C=C Stretch | 1620 - 1680 | Medium | Strong |

| C-F Asymmetric Stretch | 1100 - 1400 | Strong | Weak |

| C-F Symmetric Stretch | 1000 - 1200 | Strong | Medium |

| Ester C-O Stretch | 1100 - 1300 | Strong | Medium |

Conformational changes in the molecule could lead to slight shifts in the positions and changes in the intensities of these vibrational bands. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the vibrational spectra and aid in the assignment of the observed bands.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of "this compound." The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule.

Upon electron ionization (EI), the molecule would form a molecular ion ([M]⁺•). The fragmentation of this ion is expected to be influenced by the presence of the aromatic ring, the ester group, and the difluoroethenyl substituent. The "ortho effect," a phenomenon where adjacent substituents interact during fragmentation, is likely to play a significant role.

Key expected fragmentation pathways include:

Loss of the methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a benzoyl cation. The resulting fragment ion would have the structure [M - 31]⁺.

Loss of formaldehyde (B43269) (CH₂O): This can occur through a rearrangement process involving the methyl ester.

Cleavage of the difluoroethenyl group: Fragmentation could involve the loss of a difluoroethenyl radical or neutral difluoroethene.

Ortho effect: The proximity of the difluoroethenyl group and the methyl ester could lead to unique rearrangement and fragmentation pathways not observed in the meta or para isomers. This might involve interactions between the vinyl group and the ester functionality, potentially leading to the loss of small neutral molecules like HF.

A plausible fragmentation scheme for "this compound" is outlined below:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 200 | [C₁₀H₈F₂O₂]⁺• | Molecular Ion |

| 169 | [C₉H₅F₂O]⁺ | Loss of •OCH₃ |

| 141 | [C₈H₅F₂]⁺ | Loss of CO from [M - OCH₃]⁺ |

| 120 | [C₈H₄O₂]⁺• | Loss of C₂H₂F₂ (difluoroacetylene) via rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The study of fragmentation pathways in fluorinated aromatic esters is an active area of research, and the presence of fluorine can significantly alter the observed fragmentation patterns. researchgate.netnih.govnih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of "this compound" can be obtained, this technique would provide precise information on bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the preferred conformation of the molecule in the solid state, particularly the orientation of the difluoroethenyl and methyl ester groups relative to the benzene ring and to each other. This information is valuable for understanding the steric and electronic interactions that govern the molecule's shape.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that dictate how the molecules pack in the crystal lattice. These interactions can include hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. In the case of "this compound," C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, might be observed. The analysis of crystal structures of related methyl benzoate derivatives has provided valuable insights into their packing and intermolecular forces. nih.govresearchgate.netnih.govresearchgate.net

A hypothetical table of crystallographic data for "this compound" is provided below, based on typical values for organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| V (ų) | 1000 |

| Z | 4 |

| R-factor | < 0.05 |

Molecular Conformation and Torsion Angle Analysis

A comprehensive analysis of the molecular conformation and specific torsion angles of this compound would require data from techniques such as X-ray crystallography or advanced NMR spectroscopy. Such data would elucidate the spatial arrangement of the difluoroethenyl group relative to the benzoate ring, a key factor influencing the molecule's electronic properties and potential for intermolecular interactions. The planarity of the aromatic ring and the ester group, as well as the rotational freedom around the C-C single bonds, are critical conformational parameters that remain to be experimentally determined for this specific molecule.

Without experimental data, a detailed and scientifically accurate data table of torsion angles cannot be provided.

Crystal Packing and Supramolecular Interactions

The manner in which molecules of this compound arrange themselves in a solid-state crystal lattice is determined by a variety of non-covalent forces. In fluorinated aromatic esters, interactions such as C-F...π interactions, where the electron-rich π system of an aromatic ring interacts with the electrophilic fluorine atom, can play a significant role in the crystal packing. Hydrogen bonds, although potentially weaker in this molecule due to the absence of strong hydrogen bond donors, could still influence the supramolecular architecture.

A definitive description of the crystal packing and a quantitative analysis of supramolecular interactions, including specific bond distances and angles for C-F...π or hydrogen bonds, are contingent upon the availability of single-crystal X-ray diffraction data. As this information is not currently available in the public domain for this compound, a detailed discussion and data table on its crystal packing and supramolecular interactions cannot be formulated.

Computational and Theoretical Investigations of Methyl 2 2,2 Difluoroethenyl Benzoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the molecular properties of Methyl 2-(2,2-difluoroethenyl)benzoate. Methods like DFT, particularly with functionals such as B3LYP, combined with basis sets like 6-311+G(d,p), are commonly used to calculate equilibrium geometries, vibrational frequencies, and electronic properties for similar organic molecules like methyl benzoate (B1203000). nih.gov These calculations provide a robust framework for analyzing the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgscribd.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the electronic structure is characterized by the interplay between the aromatic benzene (B151609) ring, the electron-withdrawing methyl ester group, and the strongly electron-withdrawing 2,2-difluoroethenyl substituent.

HOMO: The HOMO is expected to be primarily localized on the electron-rich π-system of the benzene ring. The oxygen atoms of the ester group may also contribute to this orbital.

LUMO: The LUMO is anticipated to be distributed over the carbonyl group of the ester and the C=C double bond of the difluoroethenyl group. The highly electronegative fluorine atoms significantly lower the energy of this orbital, enhancing the electrophilicity of the ethenyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. The presence of the conjugated system and electron-withdrawing groups in this compound would likely result in a moderate HOMO-LUMO gap, indicative of a kinetically stable but reactive molecule.

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value/Description | Influencing Factors |

|---|---|---|

| HOMO Energy | Moderately low | Aromatic π-system, offset by electron-withdrawing groups. |

| LUMO Energy | Low | Strong inductive and resonance effects of C=O and CF₂ groups. |

| HOMO-LUMO Gap (ΔE) | Moderate | Conjugation across the molecule. |

| HOMO Localization | Primarily on the benzene ring and ester oxygen atoms. | π-electron density. |

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): The most negative regions are expected around the highly electronegative fluorine atoms of the difluoroethenyl group and the carbonyl oxygen of the ester group. These sites represent the most likely points for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the aromatic ring and the methyl group. The carbon atom of the carbonyl group would also exhibit a significant degree of positive potential, making it a primary site for nucleophilic attack.

Neutral Regions (Green): The carbon framework of the benzene ring would likely show a more neutral potential, though polarized by the attached substituents.

This charge distribution highlights the molecule's polar nature and the specific sites that govern its intermolecular interactions and chemical reactivity.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis helps identify the most stable arrangements (conformers) and the energy barriers between them by mapping the potential energy surface.

Two key rotational barriers are of primary interest:

Rotation around the C(aryl)—C(carbonyl) bond: The planarity between the benzene ring and the methyl ester group is influenced by a balance of resonance stabilization (favoring planarity) and steric hindrance. For the parent methyl benzoate, the barrier to rotation is relatively low, estimated to be around 5.3 kcal/mol. missouri.edu For this compound, the presence of the bulky ortho-substituent (the difluoroethenyl group) would introduce significant steric strain. This steric clash likely forces the methyl ester group out of the plane of the aromatic ring, leading to a non-planar ground state conformation and a higher rotational barrier compared to methyl benzoate. rsc.org

Rotation around the C(aryl)—C(ethenyl) bond: Similarly, steric interactions between the difluoroethenyl group and the adjacent methyl ester group will restrict rotation around this bond. This creates a significant barrier and favors conformations that minimize the steric repulsion between these two ortho groups.

Computational methods can precisely calculate these rotational barriers by performing a relaxed scan of the potential energy surface along the relevant dihedral angles. mdpi.commdpi.com

Table 2: Comparison of Rotational Barriers

| Compound | Rotational Bond | Experimental/Predicted Barrier (kcal/mol) | Key Factors |

|---|---|---|---|

| Methyl Benzoate | C(aryl)—C(carbonyl) | ~5.3 missouri.edu | Resonance stabilization vs. H-C(carbonyl) steric interaction. |

| This compound | C(aryl)—C(carbonyl) | Predicted > 6.0 | Increased steric hindrance from the ortho-difluoroethenyl group. |

The presence of fluorine atoms in the ortho position allows for the possibility of weak intramolecular interactions that can stabilize specific conformations. In this compound, potential non-covalent interactions could include:

C—F···H—C interactions: A weak hydrogen bond could form between one of the fluorine atoms and a nearby aromatic or methyl hydrogen.

C—F···O=C interaction: A stabilizing interaction may exist between a fluorine atom and the electrophilic carbonyl carbon of the ester group.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling reaction mechanisms, identifying transition states, and calculating activation energies. mdpi.com For this compound, several reaction pathways could be investigated.

A plausible reaction is the nucleophilic addition to the carbonyl carbon of the ester group, a fundamental reaction in ester chemistry. Theoretical modeling of this pathway would involve:

Reactant Complex Formation: Modeling the initial approach of a nucleophile (e.g., hydroxide (B78521) ion) to the ester.

Transition State Search: Locating the transition state structure for the formation of the tetrahedral intermediate. This is the highest energy point on the reaction coordinate, and its structure is characterized by a single imaginary vibrational frequency. mdpi.com

Intermediate and Product Formation: Optimizing the geometry of the tetrahedral intermediate and subsequent products.

Such modeling provides a detailed, step-by-step understanding of the reaction mechanism and can predict reaction rates and outcomes under various conditions. Similar computational approaches could be applied to model reactions involving the difluoroethenyl group, such as electrophilic or nucleophilic additions across the double bond.

Prediction of Reactivity and Selectivity

Computational studies on the broader class of 2,2-difluorovinyl benzoates (BzO-DFs), which includes this compound, have been conducted to predict their reactivity in cross-coupling reactions. One key aspect of this is understanding how electronic effects influence the reaction rate.

A Hammett correlation study was performed for the Ni-catalyzed cross-coupling reaction of various para-substituted 2,2-difluorovinyl benzoates. nih.gov This study aimed to quantify the effect of substituents on the benzoate leaving group on the rate of the initial oxidative addition step, which is often rate-determining. By performing competition experiments between a reference benzoate (where the substituent is hydrogen) and other substituted benzoates, a linear free-energy relationship was established. nih.gov

The study yielded a positive ρ value of +0.82 from the linear plot of log(kFG/kH) against the Hammett σpara constants. This positive value indicates that electron-withdrawing groups on the benzoate ring accelerate the reaction. nih.gov This is consistent with a mechanism where a partial negative charge builds up at the benzoate moiety in the transition state of the oxidative addition. nih.gov Therefore, electron-withdrawing substituents stabilize this transition state, leading to a faster reaction. This finding is crucial for predicting the relative reactivity of different 2,2-difluorovinyl benzoates and for selecting appropriate substrates for synthesis.

| Substituent (FG) | Hammett Constant (σpara) | log(kFG/kH) |

|---|---|---|

| -OMe | -0.27 | -0.25 |

| -Me | -0.17 | -0.10 |

| -H | 0.00 | 0.00 |

| -F | 0.06 | 0.12 |

| -Cl | 0.23 | 0.20 |

| -Br | 0.23 | 0.22 |

Catalytic Cycle Simulations

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of Ni-catalyzed cross-coupling reactions involving 2,2-difluorovinyl benzoates. These simulations provide a step-by-step energetic landscape of the catalytic cycle, identifying key intermediates and transition states.

For the Ni-catalyzed coupling of a 2,2-difluorovinyl benzoate with an arylboronic acid, a plausible catalytic cycle has been proposed and computationally investigated. nih.gov The cycle is initiated by the oxidative addition of the 2,2-difluorovinyl benzoate to a Ni(0) complex. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the final product and regenerate the Ni(0) catalyst.

DFT calculations revealed the Gibbs free energy profile for this catalytic cycle. nih.gov The initial step, the oxidative addition of the C(vinyl)–O(benzoate) bond to the Ni(0) complex, is a key step in the reaction. The calculations support that this regioselective activation is kinetically and thermodynamically feasible. The subsequent steps of transmetalation and reductive elimination proceed with relatively low energy barriers, indicating a facile catalytic turnover. These computational results are consistent with experimental observations and provide a detailed molecular-level understanding of the catalytic process. nih.gov

| Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| 1 | Ni(0) Complex + Substrates | 0.0 |

| 2 | Oxidative Addition TS | 15.2 |

| 3 | Vinylnickel(II) Intermediate | -10.5 |

| 4 | Transmetalation TS | -1.8 |

| 5 | Diaryl-Nickel(II) Intermediate | -25.1 |

| 6 | Reductive Elimination TS | -12.3 |

| 7 | Product Complex | -45.7 |

Prediction and Validation of Spectroscopic Parameters

Applications in Advanced Organic Synthesis

Methyl 2-(2,2-difluoroethenyl)benzoate as a Versatile Synthetic Building Block

The utility of this compound and related 2,2-difluorovinyl benzoates stems from their capacity to act as precursors for a variety of valuable chemical structures. researchgate.net These compounds are particularly effective substrates in transition metal-catalyzed reactions, enabling the modular synthesis of gem-difluoroenol ethers and gem-difluoroalkenes. researchgate.net A notable application is the nickel-catalyzed cross-coupling reaction, which demonstrates high regioselectivity for the activation of the C(vinyl)–O(benzoate) bond. researchgate.net This reactivity allows for the coupling of the difluoroethenyl group with a diverse range of partners, including arylboronic acids and organometallic reagents. researchgate.net

The synthesis of these building blocks can be achieved through straightforward methods, such as the zinc-mediated reduction of 2-bromo-2,2-difluoroacetates in the presence of acyl chlorides. researchgate.net This accessibility further enhances their appeal in synthetic campaigns.

One of the primary applications of this compound is in the synthesis of fluorinated aromatic compounds. Through nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions, the difluorovinyl benzoate (B1203000) group can be coupled with various arylboronic acids. researchgate.net This reaction effectively transfers the difluoroethenylphenyl moiety to another aromatic ring, generating a class of compounds known as gem-difluoroenol ethers. researchgate.net These products are themselves valuable fluorinated aromatic structures that can be used in further synthetic elaborations.

The reaction exhibits broad substrate scope, accommodating a variety of functional groups on the arylboronic acid partner. This tolerance is crucial for building molecular complexity.

Table 1: Examples of Ni-Catalyzed Cross-Coupling of a 2,2-Difluorovinyl Benzoate with Arylboronic Acids researchgate.net

| Entry | Arylboronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | Ni(COD)₂ / dppf | 1-(2,2-Difluorovinyloxy)-4-methoxybenzene derivative | 85 |

| 2 | 4-Methylphenylboronic acid | Ni(COD)₂ / dppf | 1-(2,2-Difluorovinyloxy)-4-methylbenzene derivative | 82 |

| 3 | 4-Chlorophenylboronic acid | Ni(COD)₂ / dppf | 1-Chloro-4-(2,2-difluorovinyloxy)benzene derivative | 75 |

| 4 | Phenylboronic acid | Ni(COD)₂ / dppf | (2,2-Difluorovinyloxy)benzene derivative | 80 |

While direct conversion of this compound into heterocyclic systems is less commonly documented, the fluorinated aromatic products derived from it are ideal precursors for synthesizing fluorinated heterocycles. For instance, the resulting gem-difluoroenol ethers can undergo further transformations or cyclization reactions to form complex heterocyclic scaffolds such as fluorinated benzofurans or isoquinolines. researchgate.netrsc.org

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in its synthesis, is a critical strategy in drug discovery. The chemical behavior of this compound and its derivatives makes them highly suitable for this purpose. The nickel-catalyzed cross-coupling reactions are noted for their excellent functional group tolerance, allowing the modification of molecules already containing sensitive or complex functionalities. researchgate.net

This capability has been demonstrated through the successful coupling of difluorovinyl benzoates derived from structurally complex and biologically relevant alcohols, such as androsterone, β-citronellol, and l-(-)-menthol, with arylboronic acids. researchgate.net The reactions proceed in good yields without affecting the intricate stereochemistry of the parent molecules, highlighting the mildness and utility of this method for the late-stage diversification of bioactive compounds. researchgate.net

Stereoselective Transformations Leveraging the Difluoroethenyl Moiety

The difluoroethenyl group in this compound is not merely a passive linker; its unique electronic properties allow it to participate in a range of stereoselective transformations. These reactions enable precise control over the three-dimensional arrangement of atoms, which is crucial in the synthesis of chiral molecules for pharmaceutical and agrochemical applications.

One significant transformation is the stereoselective hydrodefluorination of gem-difluoroalkenes. Using a copper catalytic system with water as the hydrogen source, gem-difluoroalkenes can be converted into Z-fluoroalkenes with high stereoselectivity. nih.gov This reaction proceeds via C-F bond activation under mild conditions and is compatible with numerous functional groups. nih.gov Similarly, stereoselective hydridic addition catalyzed by Zn²⁺ can also achieve the hydrodefluorination of gem-difluoroalkenes. rsc.org

Another powerful stereoselective reaction is the nickel-catalyzed enantioselective hydrosilylation of gem-difluoroalkenes. This method allows for the synthesis of chiral α-difluoromethylsilanes with excellent regioselectivity and enantioselectivity. researchgate.net The resulting chiral organosilanes are versatile intermediates that can be transformed into a variety of other functional groups. researchgate.net Furthermore, gem-difluoroalkenes can act as Michael acceptors in stereoselective conjugate additions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high stereocontrol. nih.gov

Table 2: Selected Stereoselective Reactions of gem-Difluoroalkenes

| Reaction Type | Catalyst/Reagent | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Hydrodefluorination | Copper catalyst / H₂O | Z-Fluoroalkenes | High Z-selectivity | nih.gov |

| Hydrosilylation | Chiral Nickel catalyst | Chiral α-difluoromethylsilanes | High enantioselectivity | researchgate.net |

| Hydrogenation | Palladium on carbon / H₂ | Difluoromethyl compounds | Reduction of C=C bond | nih.gov |

| Michael Addition | Base / Nucleophile | Functionalized difluoroalkanes | High stereoselectivity | nih.gov |

Synthesis of Complex Molecular Scaffolds and Bioisosteres

In medicinal chemistry, the gem-difluoroalkene moiety (–CF₂=CH–) is recognized as a valuable bioisostere of a carbonyl group (C=O). researchgate.netnih.gov This is because the difluoromethylene group can mimic the steric and electronic properties of a carbonyl oxygen, but it is resistant to metabolic reduction, which can inactivate drug molecules. researchgate.net The use of this compound to generate molecules containing this moiety is therefore a key strategy in designing more stable and effective therapeutic agents.

The synthesis of gem-difluoroenol ethers via the cross-coupling reactions described previously is a direct application of this principle, where the resulting C=CF₂ group can be considered a bioisosteric replacement for a ketone or ester functionality. researchgate.netresearchgate.net Furthermore, the gem-difluoroalkene group has been incorporated into important molecular scaffolds, such as β-lactams, which are core structures in many antibiotics. nih.gov Hydrogenation of these gem-difluoroalkene β-lactams yields the corresponding difluoromethyl (–CF₂H) β-lactams, demonstrating the utility of the difluoroethenyl group as an intermediate for accessing other important fluorinated motifs. nih.gov

The products of these reactions, such as α,α-difluoroenol species, can also serve as synthons in catalytic asymmetric reactions, like aldol (B89426) and Mannich reactions, to construct complex difluorinated molecules. nih.gov This has been applied to the synthesis of precursors for difluorinated analogues of bioactive natural products, such as madindoline. nih.gov

Polymer Chemistry Applications (if applicable to monomer design, excluding properties)

The difluoroethenyl group possesses a reactive double bond that could potentially participate in polymerization reactions. However, based on a review of available scientific literature, the specific application of this compound as a monomer in polymer chemistry is not well-documented. While other fluorinated acrylates are used in the manufacture of various polymeric products, the direct use of this particular benzoate derivative in monomer design and polymerization does not appear to be a prominent area of research at present. google.com

Synthesis and Comparative Analysis of Analogues and Derivatives

Structural Modifications of the Benzoate (B1203000) Ester

The benzoate ester component of the molecule offers multiple sites for structural variation, including the alkyl group of the ester and the substitution pattern of the aromatic ring.

The methyl ester group can be readily replaced with a wide variety of other alkyl or aryl groups through standard esterification or transesterification reactions. mdpi.comresearchgate.net The synthesis of different esters is often achieved by reacting the corresponding carboxylic acid (or its activated form, like an acyl chloride) with the desired alcohol. organic-chemistry.org

Research into the synthesis of 2,2-difluorovinyl benzoates has demonstrated that a diverse range of alcohols can be used to create corresponding esters. nih.gov This involves a zinc-mediated reaction between 2-bromo-2,2-difluoroacetates derived from various alcohols and a benzoyl chloride. This method's versatility allows for the incorporation of simple primary alcohols, more complex secondary and tertiary alcohols, and even moieties from bioactive natural products. nih.gov For example, 2-bromo-2,2-difluoroacetates derived from primary alcohols like n-dodecyl alcohol and benzyl (B1604629) alcohol were successfully converted into their difluorovinyl benzoate counterparts in good yields. nih.gov Similarly, secondary alcohols such as isopropanol (B130326) and cyclohexanol, and tertiary alcohols like 1-adamantanol, have been effectively used. nih.gov

Table 1: Synthesis of Benzoate Ester Analogues with Varied Alcohol Precursors

This table is interactive. Click on the headers to sort.

| Alcohol Type | Example Alcohol | Corresponding Ester Yield | Reference |

|---|---|---|---|

| Primary | n-Dodecyl alcohol | 84% | nih.gov |

| Primary | Benzyl alcohol | 71% | nih.gov |

| Primary | Cyclopropyl methanol (B129727) | 52% | nih.gov |

| Secondary | Isopropanol | 72% | nih.gov |

| Secondary | Cyclohexanol | 83% | nih.gov |

| Secondary | L-(-)-Menthol | 57% | nih.gov |

| Tertiary | 1-Adamantanol | 62% | nih.gov |

| Natural Product | β-Citronellol | 71% | nih.gov |

The choice of the ester group can significantly influence the molecule's physical properties, such as solubility, volatility, and susceptibility to hydrolysis. Larger, more lipophilic alkyl groups will increase the compound's nonpolarity, while incorporating functional groups within the ester chain can introduce new chemical handles for further reactions.

Modifying the aromatic ring by introducing various substituents is a fundamental strategy in medicinal and materials chemistry to modulate electronic properties and biological activity. The reactivity of the benzene (B151609) ring and the directing effects of the existing ester and vinyl groups determine the feasibility and outcome of substitution reactions. libretexts.org Substituents influence the ring's electron density through a combination of inductive and resonance effects. libretexts.orglibretexts.org Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.orgyoutube.com

In the synthesis of 2,2-difluorovinyl benzoate analogues, various substituted aroyl chlorides have been successfully coupled, demonstrating the feasibility of introducing substituents onto the aromatic ring. nih.gov For instance, aroyl chlorides with 4-Me, 4-OMe, 4-Cl, 4-Br, and 4-F substituents have yielded the corresponding substituted benzoates. nih.gov

The position of the difluoroethenyl group relative to the ester group (positional isomers) also critically affects the molecule's properties. While the parent compound is the ortho (1,2) isomer, meta (1,3) and para (1,4) isomers can be synthesized from the corresponding isomeric starting materials, such as methyl 3-formylbenzoate or methyl 4-formylbenzoate. The electronic communication between the two substituents differs significantly with their position, altering the molecule's dipole moment and reactivity.

Furthermore, replacing the benzene ring with a heteroaromatic system, such as pyridine, thiophene, or benzothiazole, creates heteroaromatic analogues. These analogues can exhibit profoundly different chemical properties due to the presence of heteroatoms. For example, the synthesis of 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole, a related structure, proceeds from 2-aminobenzenethiol, showcasing a pathway to incorporate a heterocyclic core. mdpi.com

Table 2: Examples of Aromatic Ring Modifications

This table is interactive. Click on the headers to sort.

| Modification Type | Example Substituent/System | Synthetic Precursor Example | Potential Effect | Reference |

|---|---|---|---|---|

| Ring Substitution | 4-Methoxy | 4-Methoxybenzoyl chloride | Increases electron density on the ring | nih.gov |

| Ring Substitution | 4-Chloro | 4-Chlorobenzoyl chloride | Inductively withdraws electron density | nih.gov |

| Positional Isomer | para-isomer | Methyl 4-formylbenzoate | Alters electronic interaction between groups | researchgate.net |

Modifications of the Difluoroethenyl Moiety

The geminal difluoroalkene unit is a key functional group, often serving as a bioisostere for a carbonyl group. nih.gov Altering its structure, either by changing the number of fluorine atoms or by modifying the carbon chain, can lead to significant changes in reactivity and electronic character.

The synthesis of analogues with varying degrees of fluorination allows for a systematic study of how fluorine's potent electron-withdrawing effects influence the molecule.

Monofluorinated Analogues : The preparation of vinyl fluorides (monofluoroalkenes) can be challenging, but several methods exist. nih.gov A Horner-Wadsworth-Emmons olefination followed by a silver-catalyzed decarboxylation provides a practical route to terminal vinyl fluorides with high stereoisomeric purity. nih.gov Another approach involves the hydrodefluorination of 1,1-difluoroalkenes. nih.gov Applying these methods to precursors of Methyl 2-(2,2-difluoroethenyl)benzoate could yield the corresponding monofluorinated (E)- or (Z)-isomers.

Trifluorinated Analogues : While the synthesis of a trifluoroethenyl group is complex, the related trifluoromethyl group is a common substituent. A synthetic route to 2-(2-bromotrifluoromethane) methyl benzoate has been reported, starting from 2-formyl benzoic acid methyl ester. google.com This highlights the possibility of creating related structures where the vinyl group is replaced by other fluorinated alkyl chains.

The number of fluorine atoms dramatically impacts the electronic nature of the vinyl group. The difluoroethenyl group is strongly electron-withdrawing, whereas a monofluorovinyl group is less so. These changes directly affect the electron density of the attached aromatic ring.

Extending the vinylic chain or adding substituents to it can alter the molecule's size, shape, and reactivity. The synthesis of 2-vinyl benzoic acid methyl ester, a non-fluorinated analogue, has been documented as an intermediate step starting from 2-formyl benzoic acid methyl ester via a Wittig-type reaction. google.com This fundamental vinylation reaction serves as a basis for more complex modifications.

Further elaboration of the vinylic group could be achieved through cross-coupling reactions, such as Suzuki, Heck, or Stille couplings, if a suitable handle (e.g., a halide) is present on the vinyl group. This would allow for the attachment of various alkyl, aryl, or other functional groups, leading to a wide array of derivatives with extended and more complex vinylic chains.

Structure-Reactivity Relationships in Series of Analogues

The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring increases its nucleophilicity, making it more susceptible to electrophilic aromatic substitution. youtube.com Conversely, the inherent electron-withdrawing nature of the difluoroethenyl group deactivates the ring. The final reactivity is a balance of these competing effects, influenced by the type and position of any additional substituents. For example, a strong electron-donating group in the para position to the difluoroethenyl group would significantly increase the electron density at the positions ortho to it, directing subsequent electrophilic attack to those sites.

Fluorine substitution on the ethenyl moiety has a profound impact. The high electronegativity of fluorine atoms polarizes the C-F bonds, making the vinyl group strongly electron-withdrawing. This effect reduces the electron density of the aromatic ring, making electrophilic attack less favorable compared to a non-fluorinated styrene (B11656) analogue. researchgate.net This deactivation also influences the reactivity of the ester group, potentially making it more resistant to hydrolysis due to the reduced electron density on the adjacent ring.

Impact of Substituents on Chemical Reactivity

The chemical reactivity of this compound would be influenced by substituents on the aromatic ring through a combination of inductive and resonance effects. The interplay of the electron-withdrawing ester group (-COOCH₃) and the difluoroethenyl group (-CH=CF₂) at the ortho position creates a unique electronic environment.

A systematic study would involve synthesizing a series of derivatives with various electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN) at different positions on the benzoate ring. The impact of these substituents would be evaluated in specific chemical reactions, such as electrophilic aromatic substitution on the ring, nucleophilic attack at the carbonyl carbon of the ester, or reactions involving the difluoroalkene moiety.

In studies of related aromatic compounds, the Hammett equation is often used to quantify the effect of substituents on reaction rates. For instance, in nickel-catalyzed cross-coupling reactions of a related class of isomers, 2,2-difluorovinyl benzoates, a positive Hammett value (ρ = +0.82) was observed. nih.gov This indicates that electron-withdrawing substituents on the benzoate portion accelerate the reaction by stabilizing a partial negative charge that develops in the transition state. nih.gov While this finding is for a different structural isomer, it illustrates the type of quantitative analysis that is currently lacking for this compound and its derivatives.

Without experimental data, a data table illustrating these effects cannot be generated. Such research would be necessary to provide specific reaction rate constants (k) or product yields that correlate with the electronic properties of the substituents.

Correlative Studies between Structure and Spectroscopic Signatures

The correlation between the molecular structure of this compound and its spectroscopic signatures would be a critical area of study for characterization and understanding its electronic properties. Key spectroscopic techniques would include Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) spectroscopy.

A correlative study would examine how systematic changes in the molecular structure, specifically the addition of different substituents to the benzene ring, affect the spectroscopic data.

Expected Correlations (Hypothetical):

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine nuclei is highly sensitive to the electronic environment. It would be expected that electron-withdrawing groups on the aromatic ring would cause a downfield shift (deshielding) of the ¹⁹F signals, while electron-donating groups would cause an upfield shift (shielding).

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon (C=O) and the carbons of the difluoroethenyl group (C=CF₂) would be modulated by the substituents. EWGs would generally shift the carbonyl carbon signal downfield.

¹H NMR Spectroscopy: The chemical shifts of the aromatic and vinyl protons would be influenced by the magnetic anisotropy of the substituents.

Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (ν(C=O)) is a well-established indicator of the electronic effects transmitted through the ring. EWGs tend to increase the C=O stretching frequency, whereas EDGs tend to decrease it.

To present these findings accurately, a data table correlating specific substituent Hammett parameters (σ) with measured spectroscopic values (e.g., δ in ppm for NMR, ν in cm⁻¹ for IR) would be required. However, a search of the scientific literature did not yield such experimental data for this compound or a homologous series of its derivatives. While spectral data for simpler compounds like methyl benzoate are readily available, the specific influence of the ortho-(2,2-difluoroethenyl) group and its interaction with other ring substituents has not been documented. brainly.comchemicalbook.com

Future Research Directions and Emerging Trends

Development of Innovative and Atom-Economical Synthetic Pathways

Current synthetic routes to 2,2-difluorovinyl benzoates often involve multi-step processes, such as the zinc-mediated reduction of bromodifluoroacetates. nih.gov While effective, these methods can generate stoichiometric amounts of waste. Future research will likely focus on developing more sustainable and atom-economical pathways.

One promising avenue is the exploration of solid acid catalysts, which have shown success in the synthesis of methyl benzoate (B1203000) compounds from benzoic acid and methanol (B129727). mdpi.com Adapting these reusable and environmentally benign catalysts for the synthesis or modification of fluorinated analogues could significantly improve the process's green credentials. mdpi.comresearchgate.net Another direction involves the development of novel catalytic cycles that minimize the use of stoichiometric reagents and maximize efficiency, for instance, through direct C-H functionalization or by designing more efficient transition metal-catalyzed cross-coupling reactions that proceed with lower catalyst loading and milder conditions. beilstein-journals.orgnih.gov

| Approach | Key Characteristics | Potential Advantages for Synthesizing Fluorinated Benzoates | Representative References |

|---|---|---|---|

| Classical Methods (e.g., Zn-mediated reduction) | Often involves stoichiometric reductants or reagents. | Established and reliable for specific substrates. | nih.gov |

| Solid Acid Catalysis | Heterogeneous, reusable catalysts, minimizing waste. | Improved environmental profile, easier product purification. | mdpi.com |

| Advanced Catalytic Cycles (e.g., C-H Activation) | Direct functionalization of C-H bonds, high atom economy. | Fewer pre-functionalization steps, increased efficiency. | cas.cn |

Exploration of Novel Reactivity Profiles and Catalytic Systems

The 2,2-difluoroethenyl group is a versatile handle for a variety of chemical transformations. nih.gov While nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates with partners like arylboronic acids have been established, there is vast potential for exploring new reactivity profiles for Methyl 2-(2,2-difluoroethenyl)benzoate. researchgate.netnih.gov

Future work could investigate:

Alternative Transition Metal Catalysts: Systems based on palladium, copper, or cobalt could unlock different reaction pathways, such as hydrodefluorination, C-F bond functionalization, or annulation reactions to build complex heterocyclic structures. nih.govresearchgate.net

Organocatalysis: The use of metal-free catalysts presents a complementary strategy. For example, organocatalytic methods have been developed for the addition of phenols across gem-difluoroalkenes, a reaction that retains the difluoromethylene unit and could be applied to the benzoate scaffold. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions could enable novel transformations under mild conditions, such as radical additions or defluorinative functionalizations that are not accessible through traditional thermal methods. acs.orgresearchgate.net

Exploring these avenues will expand the synthetic toolbox available for modifying this compound, allowing it to be incorporated into a wider range of complex molecular architectures.

Integration of Machine Learning and AI in Reaction Design and Prediction